Cas no 942317-50-2 ((2-bromo-5-chlorophenyl)methanamine hydrochloride)

(2-Bromo-5-chlorophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with applications in pharmaceutical and agrochemical research. Its distinct structural features, including bromo and chloro substituents on the phenyl ring, enhance its reactivity and utility as a versatile intermediate in organic synthesis. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules, serving as a key precursor in the synthesis of potential therapeutic agents. Its well-defined chemical properties and consistent purity make it a reliable choice for researchers in medicinal chemistry and material science.
(2-bromo-5-chlorophenyl)methanamine hydrochloride structure
942317-50-2 structure
Product Name:(2-bromo-5-chlorophenyl)methanamine hydrochloride
CAS No:942317-50-2
MF:C7H8BrCl2N
MW:256.955119132996
MDL:MFCD12964238
CID:5249344
PubChem ID:122236562
Update Time:2025-06-09

(2-bromo-5-chlorophenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-bromo-5-chloro-, hydrochloride (1:1)
    • (2-bromo-5-chlorophenyl)methanamine hydrochloride
    • 942317-50-2
    • EN300-260024
    • SCHEMBL23093580
    • (2-bromo-5-chlorophenyl)methanamine;hydrochloride
    • 1-(2-bromo-5-chlorophenyl)methanamine hydrochloride
    • G73367
    • DB-189611
    • MDL: MFCD12964238
    • Inchi: 1S/C7H7BrClN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H
    • InChI Key: NJTYEDBEEBWUQA-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Cl)C=CC=1Br)N.Cl

Computed Properties

  • Exact Mass: 254.92172g/mol
  • Monoisotopic Mass: 254.92172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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(2-bromo-5-chlorophenyl)methanamine hydrochloride Related Literature

Additional information on (2-bromo-5-chlorophenyl)methanamine hydrochloride

Recent Advances in the Study of (2-bromo-5-chlorophenyl)methanamine Hydrochloride (CAS: 942317-50-2) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (2-bromo-5-chlorophenyl)methanamine hydrochloride (CAS: 942317-50-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated aromatic structure, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both bromine and chlorine substituents on the phenyl ring enhances its reactivity, making it a valuable building block for the construction of complex pharmacophores.

One of the most notable advancements in the study of (2-bromo-5-chlorophenyl)methanamine hydrochloride is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of cancer and inflammatory diseases, and the development of selective inhibitors remains a key focus in medicinal chemistry. Researchers have utilized this compound to introduce halogenated aromatic moieties into kinase inhibitor scaffolds, thereby improving their binding affinity and selectivity. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of (2-bromo-5-chlorophenyl)methanamine hydrochloride into a series of JAK2 inhibitors, resulting in compounds with enhanced potency against hematologic malignancies.

In addition to its applications in kinase inhibitor design, (2-bromo-5-chlorophenyl)methanamine hydrochloride has also been investigated for its antimicrobial properties. The halogenated aromatic structure of this compound exhibits inherent antibacterial and antifungal activity, which can be further optimized through structural modifications. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this compound, some of which showed promising activity against multidrug-resistant bacterial strains. These findings highlight the potential of (2-bromo-5-chlorophenyl)methanamine hydrochloride as a lead compound for the development of new antimicrobial agents.

The synthetic versatility of (2-bromo-5-chlorophenyl)methanamine hydrochloride has also been explored in the context of chemical biology. Researchers have employed this compound as a key intermediate in the synthesis of fluorescent probes and molecular tags, which are essential tools for studying biological processes at the molecular level. For example, a recent study in Chemical Communications described the use of this compound to develop a novel fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, making it a valuable tool for investigating oxidative stress-related diseases.

Despite these promising developments, challenges remain in the optimization and scale-up of (2-bromo-5-chlorophenyl)methanamine hydrochloride-based compounds. Issues such as solubility, stability, and toxicity need to be addressed to ensure their suitability for clinical applications. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the evaluation of these compounds in preclinical models to assess their safety and efficacy. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in advancing the translational potential of this compound.

In conclusion, (2-bromo-5-chlorophenyl)methanamine hydrochloride (CAS: 942317-50-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibitor design, antimicrobial development, and chemical probe synthesis underscore its versatility and potential impact on drug discovery. Continued research efforts will be essential to fully unlock the therapeutic potential of this compound and its derivatives.

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